

Protocol for Chemical Recycling of PET via Supercritical Ethanolysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl terephthalate*

Cat. No.: *B1670542*

[Get Quote](#)

Application Note

This document provides a detailed protocol for the chemical recycling of polyethylene terephthalate (PET) using supercritical ethanolysis. This method offers a promising approach to depolymerize PET waste into its constituent monomers, primarily **diethyl terephthalate** (DET) and ethylene glycol (EG), which can then be used to produce new PET or other valuable chemicals. Supercritical ethanol acts as both a solvent and a reactant, enabling efficient depolymerization under specific temperature and pressure conditions.^{[1][2]} The process can be conducted with or without a catalyst, although the use of catalysts can significantly enhance reaction rates and yields.^{[3][4]}

Experimental Data

The efficiency of PET depolymerization via supercritical ethanolysis is influenced by several key parameters, including temperature, pressure, reaction time, and the presence of a catalyst. The following tables summarize quantitative data from various studies to provide a comparative overview of different reaction conditions and their outcomes.

Temperature (°C)	Pressure (MPa)	Reaction Time (h)	Catalyst	PET Conversion (%)	DET Yield (%)	Reference
200	6	1	None	100	-	[5]
255	7.6 - 11.6	5	None	100	98.5	[2]
255	11.6	2	None	-	-	[2]
255	11.5 - 16.5	5.0 - 6.5	None	-	-	[2]
Subcritical/ Supercritical	-	Long	None	100	-	[1]
Subcritical	-	Short	None	-	-	[1]
Supercritical	-	0.75	[Bmim] [BF4]	98	-	[4]
180	-	-	FeCl3	98-99	-	[6]

Note: '-' indicates data not specified in the cited source.

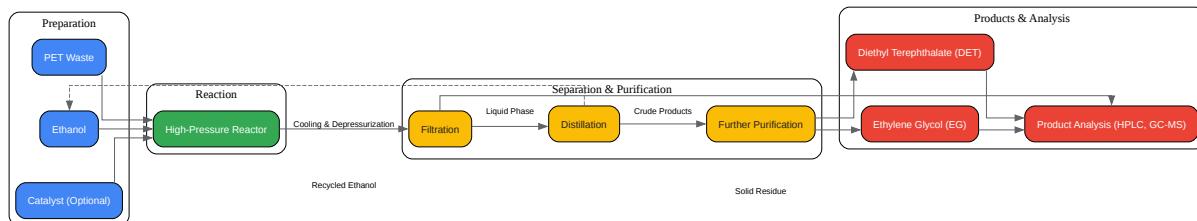
Experimental Protocol

This protocol outlines a general procedure for the supercritical ethanolysis of PET in a laboratory setting.

1. Materials and Equipment

- Materials:
 - Waste PET flakes (cleaned and dried)
 - Anhydrous ethanol
 - Catalyst (e.g., zinc acetate, titanium-based catalysts, or ionic liquids like [Bmim][BF4]) (optional)[4][7][8]

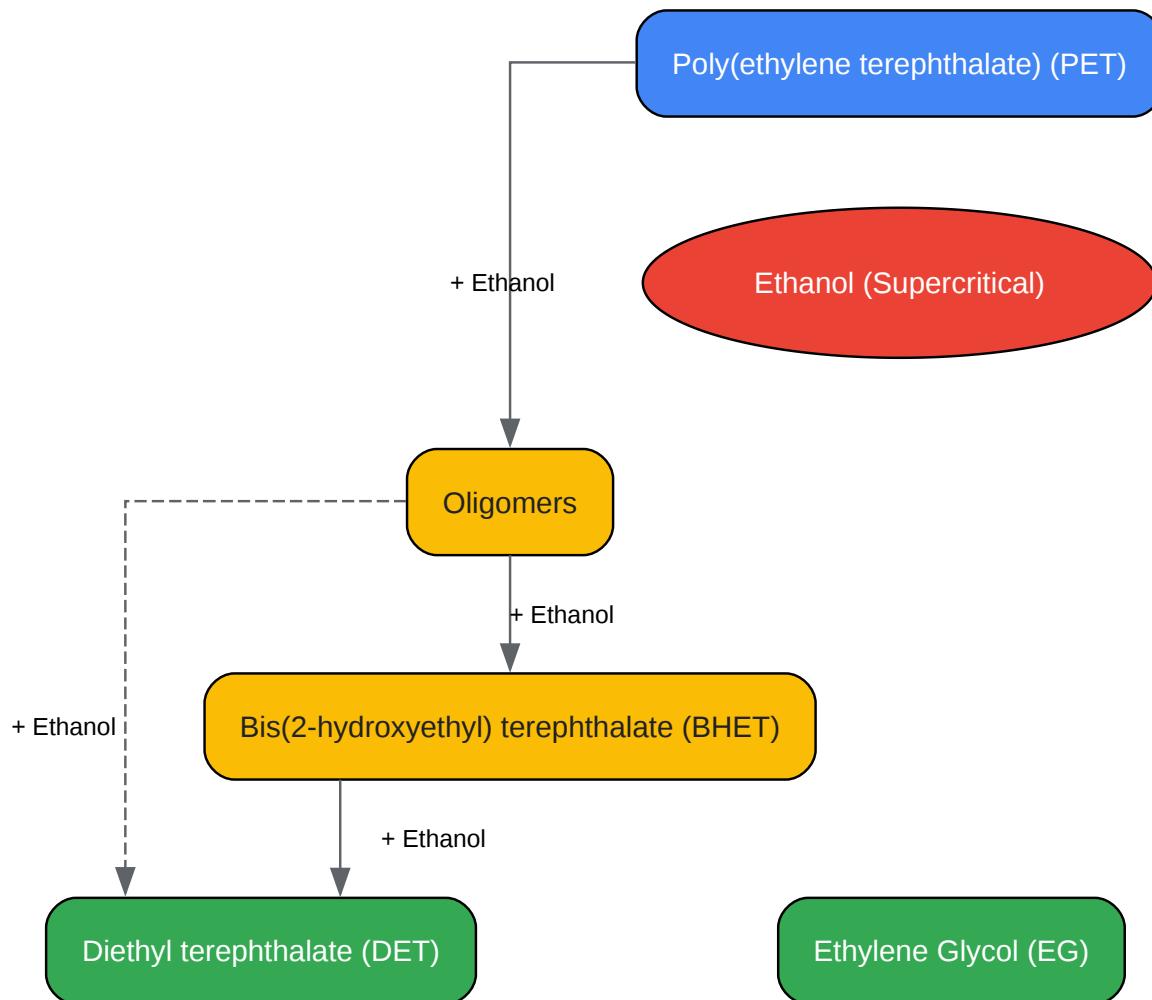
- Standard for High-Performance Liquid Chromatography (HPLC) analysis (e.g., pure DET)
- Equipment:
 - High-pressure batch reactor equipped with a magnetic stirrer, thermocouple, pressure transducer, and heating system
 - System for product collection and separation (e.g., condenser, collection vessel)
 - Analytical instruments for product characterization (e.g., HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR))


2. Procedure

- Reactor Preparation:
 - Ensure the high-pressure reactor is clean and dry.
 - Weigh a specific amount of dried PET flakes and place them inside the reactor.
 - If using a catalyst, add the specified amount to the reactor along with the PET flakes.
- Reactant Charging:
 - Add a predetermined volume of anhydrous ethanol to the reactor. The PET-to-ethanol ratio is a critical parameter and should be based on the experimental design.
- Reaction:
 - Seal the reactor and begin stirring.
 - Heat the reactor to the desired supercritical temperature (critical point of ethanol: 241 °C and 6.14 MPa).[2]
 - Monitor the temperature and pressure throughout the reaction. The pressure will increase as the temperature rises.
 - Maintain the reaction at the set temperature and pressure for the desired duration.

- Product Recovery:
 - After the reaction is complete, cool the reactor to room temperature.
 - Carefully depressurize the reactor by venting any gaseous byproducts.
 - Open the reactor and collect the liquid product mixture.
 - The product mixture will contain DET, EG, unreacted ethanol, and potentially some solid residues (unreacted PET or byproducts).
- Product Separation and Purification:
 - Separate the solid residue from the liquid mixture by filtration.
 - The liquid mixture can be subjected to distillation to separate the more volatile ethanol from the less volatile products (DET and EG).
 - Further purification of DET and EG can be achieved through techniques like crystallization or column chromatography.
- Analysis:
 - Analyze the composition of the product mixture using HPLC or GC-MS to determine the yield of DET and EG.
 - Characterize the purified products using techniques like FTIR and Nuclear Magnetic Resonance (NMR) to confirm their chemical structure.

Visualizations


Experimental Workflow for PET Supercritical Ethanolysis

[Click to download full resolution via product page](#)

A schematic overview of the PET supercritical ethanolysis process.

Signaling Pathway of PET Depolymerization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2007076384A2 - Ethanolysis of pet to form det and oxidation thereof - Google Patents [patents.google.com]
- 8. RU2458946C2 - Method for ethanolysis of poly(ethylene terephthalate) (pet) with formation of diethylene terephthalate (det) - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Protocol for Chemical Recycling of PET via Supercritical Ethanolysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1670542#protocol-for-pet-chemical-recycling-using-supercritical-ethanolysis\]](https://www.benchchem.com/product/b1670542#protocol-for-pet-chemical-recycling-using-supercritical-ethanolysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com